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Compound of Interest

Compound Name: 2-Methylcardol triene

Cat. No.: B1253025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylcardol triene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL). Due to the
limited availability of directly published spectroscopic data for this specific compound, this guide
presents a combination of reported data for closely related analogs and predicted values based
on established spectroscopic principles. This information is intended to serve as a valuable
resource for researchers involved in the isolation, characterization, and application of 2-
Methylcardol triene.

Chemical Structure and Properties

2-Methylcardol triene is a derivative of cardol, characterized by a methyl group at the second
position of the resorcinol ring and a C15 triene side chain. Its chemical properties are largely
dictated by the phenolic hydroxyl groups and the unsaturated alkyl chain.

Property Value Reference
Chemical Formula C22H3202 [1]
Molecular Weight 328.5 g/mol [1]
CAS Number 50423-15-9 [1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1253025?utm_src=pdf-interest
https://www.benchchem.com/product/b1253025?utm_src=pdf-body
https://www.benchchem.com/product/b1253025?utm_src=pdf-body
https://www.benchchem.com/product/b1253025?utm_src=pdf-body
https://www.benchchem.com/product/b1253025?utm_src=pdf-body
https://www.benchchem.com/product/b1253025?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental
composition of a compound. For 2-Methylcardol triene, the expected molecular ion peaks are

detailed below.

lon Type Expected m/z Notes

The exact mass of the

[M]+ 328.2402 .
molecular ion.
The protonated molecular ion,
commonly observed in
(M+H]* 320 2475 electrospray ionization (ESI) in
+ .

positive mode. A reported
value for a related compound
is MH+; 329.0.[2]

The deprotonated molecular
[M-H]~ 327.2329 ion, expected in ESI in
negative mode.

Fragmentation Pattern (Predicted): The fragmentation of 2-Methylcardol triene in mass
spectrometry is expected to involve characteristic losses from the alkyl side chain and
cleavages related to the aromatic ring. Common fragmentation pathways for similar
alkylphenols include benzylic cleavage and losses of hydrocarbon fragments from the
unsaturated chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR data for 2-Methylcardol triene is not readily available in the literature. However,
the expected chemical shifts can be predicted with high confidence based on the published
data for the closely related compounds, anacardic acid triene and cardanol.[3][4]

3.1. H NMR Data (Predicted)

Solvent: CDCls, Reference: TMS (0.00 ppm)
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Predicted
Proton Chemical Shift  Multiplicity Integration Notes
(3, ppm)

Protons on the

Ar-H 6.1-6.3 m 2H o
aromatic ring.
Phenolic

-OH 45-55 brs 2H
hydroxyl protons.
Olefinic protons

-CH=CH- 5.2-59 m 6H of the triene
chain.
Methylene group

Ar-CHz- 24-26 t 2H attached to the
aromatic ring.
Methylene

Allylic -CH2- 27-29 m 4H groups adjacent
to double bonds.
Methyl group on

Ar-CHs 20-2.2 s 3H 9 .p ]
the aromatic ring.
Methylene

Aliphatic -CHz- 1.2-1.6 m ~10H groups in the
alkyl chain.
Terminal methyl

Terminal -CHs 0.8-1.0 t 3H group of the alkyl

chain.

3.2. 13C NMR Data (Predicted)

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
Aromatic carbons bearing
Ar-C-OH 155 - 158
hydroxyl groups.
Ar-C 100 - 145 Other aromatic carbons.
-CH=CH- 127 - 132 Olefinic carbons.
Methylene carbon attached to
Ar-CHz- 35-37 o
the aromatic ring.
_ Methylene carbons adjacent to
Allylic -CH2- 27 - 30
double bonds.
Methyl carbon on the aromatic
Ar-CHs 10-15 )
ring.
. ) Methylene carbons in the alkyl
Aliphatic -CH2- 22 - 32 )
chain.
Terminal -CHs 14 - 15 Terminal methyl carbon.

UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of 2-Methylcardol triene is expected to be very similar to that of other
phenolic lipids from CNSL, such as cardanol. The absorption is primarily due to the m - 1*
transitions in the aromatic ring.

Solvent Predicted A_max Molar Absorptivity Reference (for
olven
(nm) (e, M—*cm™?) Cardanol)
~275 and ~282
Ethanol/Methanol Not Reported [5]

(double maximum)

The presence of the conjugated triene in the side chain is not expected to significantly shift the
main absorption maxima, as it is not in conjugation with the aromatic ring.
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Methylcardol
triene, based on methods reported for related compounds.[1][2][3][6][7][8]

1. Sample Preparation: 2-Methylcardol triene is typically isolated from natural CNSL or from
the decarboxylated product of anacardic acids. Isolation is achieved through chromatographic
techniques such as column chromatography on silica gel, often impregnated with silver nitrate
to separate components based on the degree of unsaturation, followed by preparative HPLC
for final purification.[4]

2. Mass Spectrometry (MS):

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

« lonization: Electron lonization (El) for GC-MS or Electrospray lonization (ESI) for LC-MS.

e GC-MS Conditions (Typical):

o

Column: HP-5MS or equivalent.

[¢]

Carrier Gas: Helium.

o

Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher
temperature (e.g., 300°C) to elute the compound.

o

lonization Energy: 70 eV for El.
e LC-MS Conditions (Typical):
o Column: C18 reverse-phase column.

o Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount
of formic acid or ammonium acetate.

o lonization Mode: Positive and negative ESI.
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Spectrometer: 400 MHz or higher field strength for better resolution.
o Solvent: Deuterated chloroform (CDCIs) is commonly used.

e Techniques: H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used for
complete structural elucidation.

o Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
4. UV-Visible (UV-Vis) Spectroscopy:

e Spectrophotometer: A double-beam UV-Vis spectrophotometer.

e Solvent: Spectroscopic grade ethanol or methanol.

e Procedure: A dilute solution of the purified compound is prepared in the chosen solvent. The
absorbance is scanned over a wavelength range of approximately 200-400 nm. The
wavelengths of maximum absorbance (A_max) are recorded.

Visualizations
Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of 2-Methylcardol triene from Cashew Nut Shell Liquid.
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Caption: Workflow for the isolation and analysis of 2-Methylcardol triene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Methylcardol Triene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253025#spectroscopic-data-of-2-methylcardol-
triene-nmr-ms-uv-Vvis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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